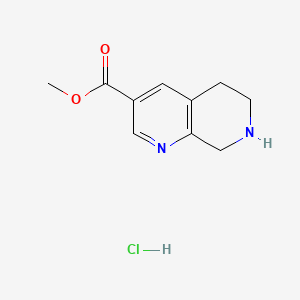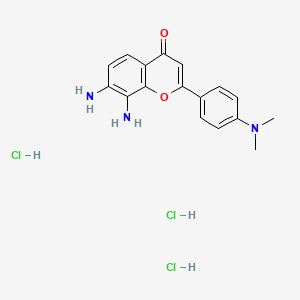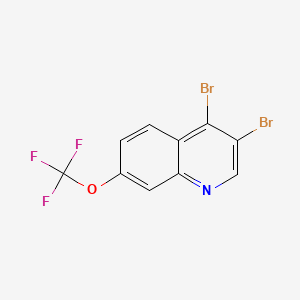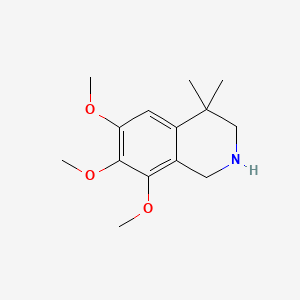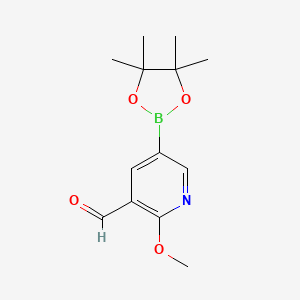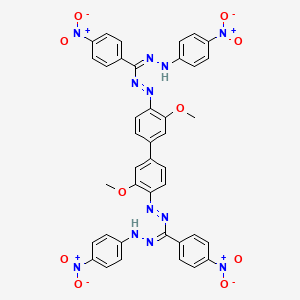
TNBT Diformazan
説明
TNBT Diformazan, also known as 1,1’- (3,3’-Dimethoxy-4,4’-diphenylene)bis-3,5-di (p-nitrophenyl)diformazan, is a formazan dye . It has a CAS Number of 19333-63-2 and a molecular weight of 838.75 . It appears as a red to dark blue to black powder or crystal .
Molecular Structure Analysis
The IUPAC name of this compound is (E,E,E,E)-1,1’- (3,3’-dimethoxy- [1,1’-biphenyl]-4,4’-diyl)bis (3,5-bis (4-nitrophenyl)formazan) . The InChI code is 1S/C40H30N12O10/c1-61-37-23-27 (7-21-35 (37)43-47-39 (25-3-13-31 (14-4-25)49 (53)54)45-41-29-9-17-33 (18-10-29)51 (57)58)28-8-22-36 (38 (24-28)62-2)44-48-40 (26-5-15-32 (16-6-26)50 (55)56)46-42-30-11-19-34 (20-12-30)52 (59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43+,48-44+ .Physical And Chemical Properties Analysis
This compound has a boiling point of 980.9±75.0 °C (Predicted) and a density of 1.46±0.1 g/cm3 (Predicted) . It has a maximum absorption wavelength of 513.0 to 517.0 nm (DMF) .科学的研究の応用
Cellular Ultrastructure and Enzyme Activity
TNBT Diformazan is used to study cellular structures and enzyme activities. For example, it was observed that the reduction product of TNBT, tetranitro-blue diformazan (TNBF), predominantly associates with the plasma membrane in Lactobacillus casei (Brown, Edwards, & Vandemark, 1968).
Detection of Superoxide Anion in Cells
TNBT is used in the detection of superoxide anion (O2-) in cells like polymorphonuclear leukocytes (PMNs). The reaction of TNBT with O2- is examined through histochemical and ultracytochemical methods (Ueda, Ishikawa, & Takekoshi, 1999).
Study of Bacterial L-Forms
Diformazan TNBT has been used to study the dehydrogenase activity in bacterial L-forms, revealing its deposition on the cytoplasmic membrane and intracellular membranes (Kats, Konstantinova, & Kharat'ian, 1976).
Research on S-Nitrosylated Proteins
TNBT has been instrumental in research on S-nitrosylated proteins in biological tissues. It is used in conjunction with NADPH diaphorase for detecting nitric oxide synthase (NOS) and related compounds in tissue samples (Seckler, Shen, Lewis, Abdulameer, Zaman, Palmer, Bates, Jenkins, & Lewis, 2020).
Enzyme Histo- and Cyto- Chemistry
TNBT is valuable in oxidative enzyme histo- and cyto- chemistry, where it demonstrates the succinic dehydrogenase system in tissue samples. It produces a brownish-black precipitate which is helpful in the effective demonstration of enzymatic systems (Rosa & Tsou, 1961).
Superoxide Anion Radical Concentration Measurement
TNBT's reduction reaction with superoxide provides a method to quantify superoxide anion radical concentrations, offering insights into fundamental biological processes (Liu, Fu, Zhan, & Lucia, 2009).
Safety and Hazards
TNBT Diformazan is classified as a flammable solid (Category 2) according to GHS Classification . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
作用機序
Target of Action
Tetranitro Blue Tetrazolium Diformazan primarily targets Nitric Oxide Synthase (NOS) in aldehyde-treated tissues . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a free radical involved in several physiological and pathological processes .
Mode of Action
The compound interacts with its targets through a process known as NADPH-dependent reduction. It is thought that the catalytic activity of NOS promotes the reduction of nitro-blue tetrazolium (NBT) to diformazan . It has been suggested that a proteinaceous factor other than nos, such as an s-nitrosothiol and/or a dinitrosyl-iron (ii) cysteine complex or nitrosated proteins including nos, is responsible for producing diformazan in aldehyde-treated tissues .
Biochemical Pathways
The biochemical pathways affected by Tetranitro Blue Tetrazolium Diformazan involve the NADPH-dependent reduction of NBT to diformazan . This process is facilitated by NO-containing factors such as free S-nitrosothiols or nitrosated proteins .
Result of Action
The result of the action of Tetranitro Blue Tetrazolium Diformazan is the formation of diformazan, a compound that can be visualized and used as a histochemical marker . This process is facilitated by the presence of NO-containing factors (free S-nitrosothiols or nitrosated proteins such as NOS), which promote the NADPH-dependent reduction of NBT to diformazan .
Action Environment
The action of Tetranitro Blue Tetrazolium Diformazan can be influenced by environmental factors. For instance, procedures that accelerate the decomposition of S-nitrosothiols can markedly reduce NADPH diaphorase staining in tissue sections subsequently subjected to paraformaldehyde fixation
生化学分析
Biochemical Properties
TNBT Diformazan plays a significant role in biochemical reactions. It is thought that the catalytic activity of nitric oxide synthase (NOS) promotes NADPH-dependent reduction of nitro-blue tetrazolium (NBT) to diformazan . It has been proposed that a proteinaceous factor other than NOS, such as an S-nitrosothiol and/or a dinitrosyl-iron (II) cysteine complex or nitrosated proteins including NOS, is responsible for producing diformazan in aldehyde-treated tissues .
Cellular Effects
This compound has various effects on cells and cellular processes. For instance, it has been observed that cytoplasmic vesicles in vascular endothelial cells known to stain for NADPH diaphorase were rich in S-nitrosothiols . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It is found that S-nitrosothiols covalently modify both NBT and TNBT, but only change the reduction potential of NBT after modification . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
It is known that procedures that accelerate decomposition of S-nitrosothiols markedly reduce NADPH diaphorase staining in tissue sections subsequently subjected to paraformaldehyde fixation . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the NADPH-dependent reduction pathway
特性
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[[(Z)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39-,46-40-,47-43?,48-44? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKSRZQMARNUEW-DBPDIXJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N\NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N12O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659858 | |
| Record name | (E,E)-1,1'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis({(Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19333-63-2 | |
| Record name | (E,E)-1,1'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis({(Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (NE,Z)-N-({3,3'-dimethoxy-4'-[(E)-{[(1Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]imino}amino]-[1,1'-biphenyl]-4-yl}imino)-4-nitro-N'-[(4-nitrophenyl)amino]benzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



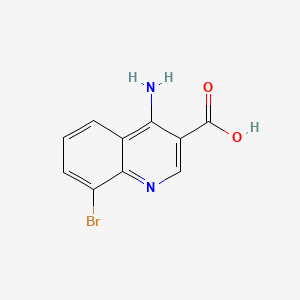

![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)
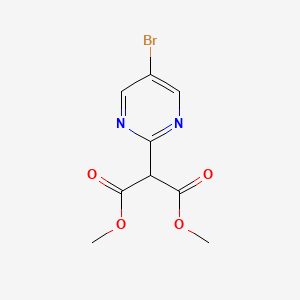
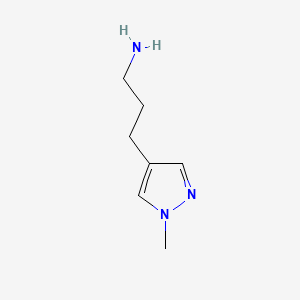
![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)

